molecular formula C19H24N4O3S B155997 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide CAS No. 135036-03-2

4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide

Cat. No. B155997
M. Wt: 388.5 g/mol
InChI Key: GIUNEOHGDSNUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the activity of the dopamine transporter, 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.

Biochemical And Physiological Effects

4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of dopamine reuptake, the modulation of dopamine signaling, and the regulation of dopamine release. These effects have been found to be dose-dependent, with higher doses of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide leading to more pronounced effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide in lab experiments is its potent inhibitory effects on the dopamine transporter, which can be useful in investigating the role of dopamine in various physiological processes. However, one limitation of using 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide, including investigating its potential as a treatment for Parkinson's disease and drug addiction, exploring its effects on other neurotransmitter systems, and investigating its potential as a tool for studying the role of dopamine in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide for various applications.

Synthesis Methods

The synthesis of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide involves the reaction of 4-aminobenzamide with 4-phenylpiperazine in the presence of methylsulfonyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful temperature control to prevent side reactions.

Scientific Research Applications

4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been found to exhibit potent inhibitory effects on the dopamine transporter. This has led to investigations into the potential use of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide as a treatment for conditions such as Parkinson's disease and drug addiction.

properties

CAS RN

135036-03-2

Product Name

4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

4-(methanesulfonamido)-N-[(4-phenylpiperazin-2-yl)methyl]benzamide

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)22-16-9-7-15(8-10-16)19(24)21-13-17-14-23(12-11-20-17)18-5-3-2-4-6-18/h2-10,17,20,22H,11-14H2,1H3,(H,21,24)

InChI Key

GIUNEOHGDSNUIQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3

synonyms

4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide
4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide hydrochloride
4-MAPPMB

Origin of Product

United States

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